(2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate
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Overview
Description
(2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.
Incorporation of the 3,3-dimethylbutoxycarbonyl Group: This step involves the esterification of the pyrrolidine ring with 3,3-dimethylbutyric acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-(3-pyridyl)propyl 1-(3,3-dimethyl-1,2-dioxopentyl)pyrrolidine-2-carboxylate
- Methyl (2S,4R)-3,3-dimethyl-4-(trifluoromethoxy)pyrrolidine-2-carboxylate
Uniqueness
(2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate is unique due to its specific structural features, such as the benzyl group and the 3,3-dimethylbutoxycarbonyl ester
Properties
CAS No. |
619306-99-9 |
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Molecular Formula |
C19H26NO4- |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H27NO4/c1-18(2,3)11-13-24-17(23)20-12-7-10-19(20,16(21)22)14-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3,(H,21,22)/p-1/t19-/m0/s1 |
InChI Key |
OKGQCOAEMBIYNL-IBGZPJMESA-M |
Isomeric SMILES |
CC(C)(C)CCOC(=O)N1CCC[C@]1(CC2=CC=CC=C2)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)CCOC(=O)N1CCCC1(CC2=CC=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
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